Enzymatic Potency of Lta4H-IN-3 Relative to LTA4H Inhibitor Landscape
Lta4H-IN-3 exhibits an IC50 of 28 nM against LTA4H, positioning it as a moderately potent inhibitor within the broader LTA4H inhibitor landscape . This places Lta4H-IN-3 in a potency tier above first-generation inhibitors such as ARM1 (Ki = 2.3 μM against purified enzyme; IC50 = ~0.5 μM in human neutrophils) [1], while being approximately one order of magnitude less potent than advanced clinical candidates such as LYS006/LTA4H-IN-1 (IC50 = 2 nM) [2] and SC-57461A (IC50 = 2.5 nM against recombinant human LTA4H) . Lta4H-IN-3 demonstrates potency comparable to JNJ-26993135 (IC50 = ~10 nM against recombinant human LTA4H) [3], with a less than threefold difference separating the two compounds.
| Evidence Dimension | Enzymatic inhibition potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 28 nM |
| Comparator Or Baseline | ARM1: Ki = 2.3 μM, IC50 = ~0.5 μM (PMNs); LYS006/LTA4H-IN-1: IC50 = 2 nM; SC-57461A: IC50 = 2.5 nM; JNJ-26993135: IC50 = ~10 nM |
| Quantified Difference | Lta4H-IN-3 is ~82-fold more potent than ARM1 (Ki comparison); ~14-fold less potent than LYS006; ~11-fold less potent than SC-57461A; ~2.8-fold less potent than JNJ-26993135 |
| Conditions | In vitro enzymatic assays against recombinant human LTA4H; specific assay conditions vary by study |
Why This Matters
Researchers selecting Lta4H-IN-3 gain access to a potency profile that sits between early-generation probe compounds and ultra-potent clinical candidates, offering a useful middle-tier option for dose-response studies where extreme potency may not be required or where benchmarking against mid-range inhibitors is desired.
- [1] Stsiapanava A, Olsson U, Wan M, et al. Binding of Pro-Gly-Pro at the active site of leukotriene A4 hydrolase/aminopeptidase and development of an epoxide hydrolase selective inhibitor. Proc Natl Acad Sci U S A. 2014;111(11):4227-4232. View Source
- [2] MedChemExpress. LTA4H-IN-1 Product Datasheet. Patent WO2015092740A1, Example 29. View Source
- [3] Rao NL, Dunford PJ, Xue X, et al. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton. J Pharmacol Exp Ther. 2007;321(3):1154-1160. View Source
